

Protocol for Western Blotting of SMARCA2 Protein

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Compound of Interest

Compound Name: SMARCA2 ligand-6

Cat. No.: B15600847

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These application notes provide a detailed protocol for the detection of SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM, by Western blotting. SMARCA2 is a large protein with a molecular weight of approximately 181-200 kDa and is a key component of the SWI/SNF chromatin remodeling complex.^{[1][2][3]} This protocol is optimized for the challenges associated with large protein detection.

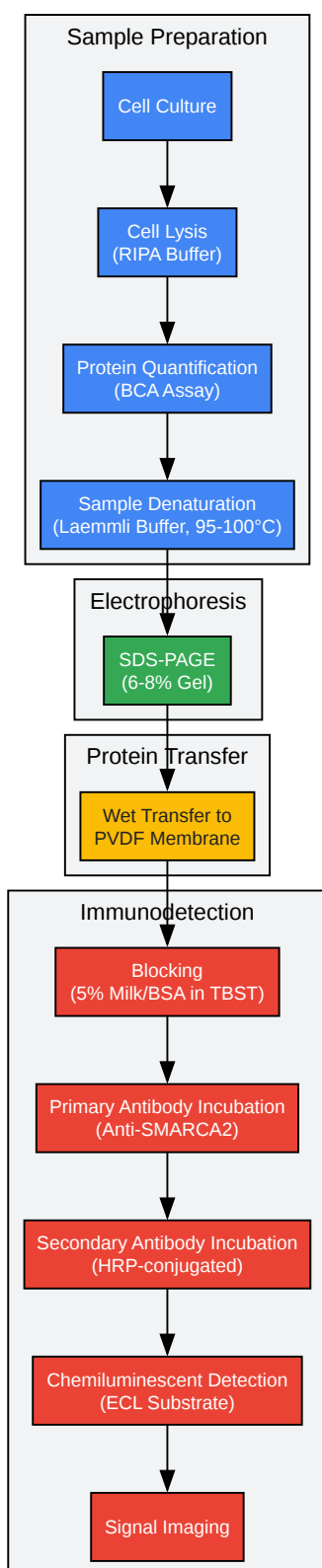
Quantitative Data Summary

For reproducible results, key quantitative parameters are summarized in the table below. Note that optimization may be required depending on the specific experimental conditions and reagents used.

Parameter	Recommendation	Notes
Protein Loading	20–50 µg of total cell lysate per well	Ensure equal loading by performing a protein concentration assay (e.g., BCA). [4] [5]
SDS-PAGE Gel	6-8% Acrylamide/Bis-acrylamide resolving gel	Lower percentage gels provide better resolution for high molecular weight proteins like SMARCA2. [6] [7] [8] [9] A 4% stacking gel is recommended.
Primary Antibody	Example: Rabbit monoclonal anti-SMARCA2	Dilution: 1:1000 in 5% non-fat dry milk or BSA in TBST. Incubate overnight at 4°C with gentle agitation. [5] [10] [11] Always consult the manufacturer's datasheet for optimal dilutions.
Secondary Antibody	Example: HRP-conjugated Goat anti-Rabbit IgG	Dilution: 1:5000 - 1:20000 in 5% non-fat dry milk or BSA in TBST. Incubate for 1 hour at room temperature with gentle agitation. [11] [12]
Blocking	5% non-fat dry milk or 5% BSA in TBST	Incubate for 1 hour at room temperature or overnight at 4°C. [5] [13]
Washing Steps	3 washes of 10-15 minutes each in TBST	Perform after primary and secondary antibody incubations. [5] [10]
Transfer Conditions	Wet transfer at 350-400 mA for 90 minutes or 40 mA overnight at 4°C.	Wet transfer is recommended for large proteins. [7] [14] [15] The transfer buffer should contain a reduced amount of methanol (e.g., 10%) and may

be supplemented with 0.05-
0.1% SDS.[7][14]

Experimental Workflow



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Caption: Workflow for SMARCA2 Western Blotting.

Detailed Experimental Protocol

Sample Preparation: Cell Lysis and Protein Extraction

- Cell Culture: Grow cells to 80-90% confluency.[\[5\]](#)
- Washing: Place the culture dish on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[\[4\]](#)[\[5\]](#)
- Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[\[4\]](#)[\[5\]](#)
 - RIPA Buffer Recipe (10 ml):
 - 50 mM Tris-HCl, pH 8.0[\[1\]](#)
 - 150 mM NaCl[\[1\]](#)
 - 1% NP-40 (or Triton X-100)[\[1\]](#)[\[4\]](#)
 - 0.5% Sodium deoxycholate[\[1\]](#)[\[4\]](#)
 - 0.1% SDS[\[1\]](#)[\[4\]](#)
 - Add protease and phosphatase inhibitor cocktail immediately before use.
- Cell Scraping and Collection: Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.[\[4\]](#)[\[5\]](#)
- Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes.[\[5\]](#) Centrifuge at 14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[\[5\]](#)
- Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.
- Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.[\[5\]](#)

- Sample Preparation for SDS-PAGE: Normalize protein concentrations with lysis buffer. Add 4x Laemmli sample buffer to the protein lysate, and heat at 95-100°C for 5-10 minutes to denature the proteins.[\[4\]](#)[\[5\]](#)

SDS-PAGE

- Gel Preparation: Prepare a 6-8% polyacrylamide resolving gel and a 4% stacking gel. The lower percentage of the resolving gel is crucial for the separation of high molecular weight proteins.[\[6\]](#)[\[9\]](#)
- Loading: Load 20-50 µg of the denatured protein samples into the wells of the gel. Include a pre-stained protein ladder with a broad molecular weight range.[\[4\]](#)[\[16\]](#)
- Electrophoresis: Run the gel in 1x Tris-Glycine running buffer. Start at 80V until the samples enter the resolving gel, then increase to 120V.[\[16\]](#) Continue electrophoresis until the dye front is near the bottom of the gel.

Protein Transfer

- Membrane Preparation: Activate a PVDF membrane by soaking it in methanol for 30 seconds, followed by a brief rinse in deionized water, and then equilibrate in transfer buffer.[\[16\]](#)
- Transfer Sandwich Assembly: Assemble the transfer sandwich in the following order: sponge, filter paper, gel, PVDF membrane, filter paper, sponge. Ensure there are no air bubbles between the gel and the membrane.
- Wet Transfer: Perform a wet transfer using a transfer buffer with reduced methanol (10%) and optionally 0.05-0.1% SDS.[\[7\]](#)[\[14\]](#) Transfer at 40 mA overnight at 4°C or at 350-400 mA for 90 minutes.[\[14\]](#) Keep the transfer apparatus cool.

Immunoblotting

- Blocking: After transfer, wash the membrane briefly with TBST. Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[\[5\]](#)[\[13\]](#)

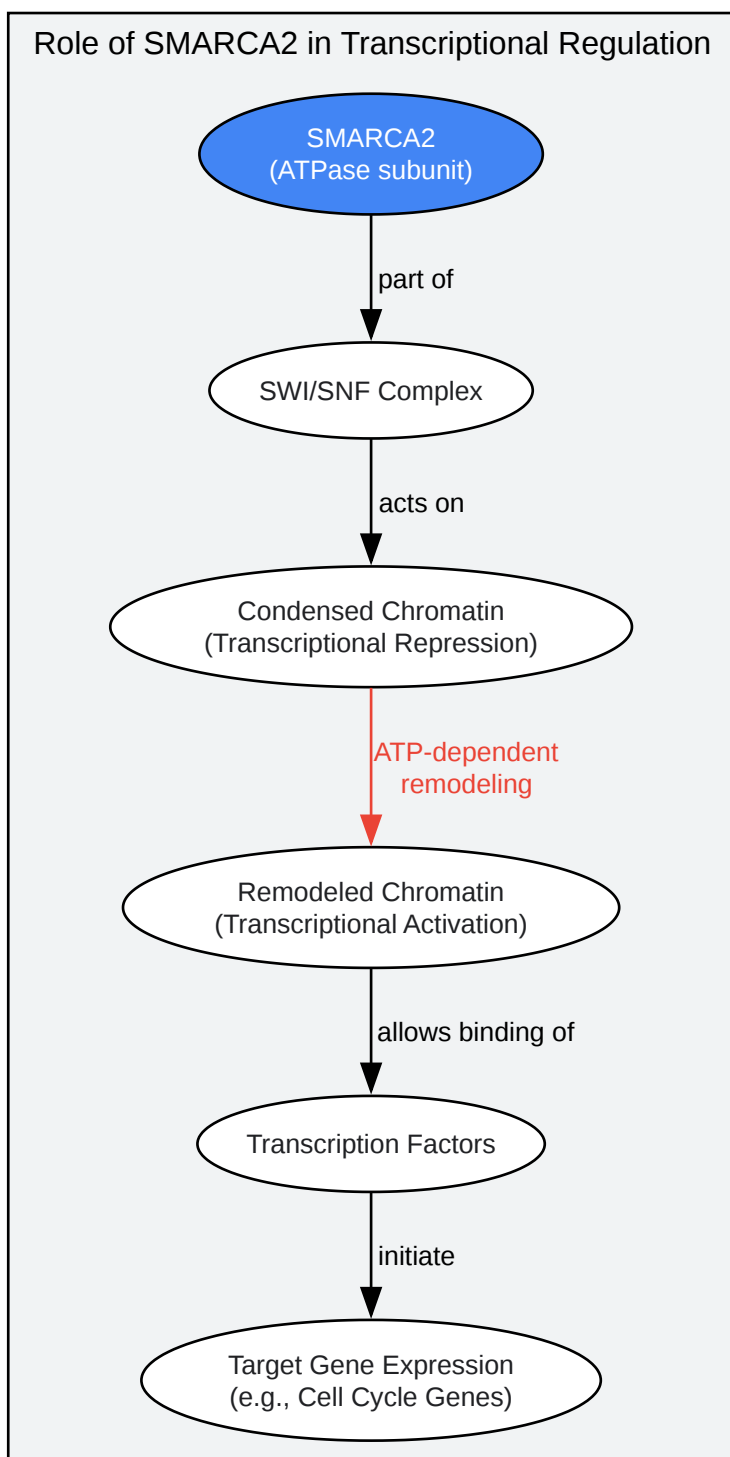
- Primary Antibody Incubation: Incubate the membrane with the primary antibody against SMARCA2 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[\[5\]](#)[\[10\]](#)[\[11\]](#)
- Washing: Wash the membrane three times for 10-15 minutes each with TBST.[\[5\]](#)[\[10\]](#)
- Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP, diluted 1:5000-1:20000 in blocking buffer) for 1 hour at room temperature with gentle agitation.[\[11\]](#)[\[12\]](#)
- Washing: Repeat the washing step as described in 4.3.

Detection

- Substrate Incubation: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate.[\[5\]](#)
- Signal Imaging: Visualize the protein bands using a chemiluminescence imaging system.[\[5\]](#)

SMARCA2 in Chromatin Remodeling and Gene Regulation

SMARCA2 is a catalytic subunit of the SWI/SNF chromatin remodeling complex. This complex utilizes the energy from ATP hydrolysis to alter the structure of chromatin, thereby regulating gene expression.[\[2\]](#)[\[11\]](#)[\[17\]](#) The SWI/SNF complex can influence the accessibility of DNA to transcription factors, playing a crucial role in processes like cell cycle control and proliferation.[\[2\]](#)[\[17\]](#)[\[18\]](#) Its dysregulation is implicated in various cancers. The diagram below illustrates the general role of the SWI/SNF complex in transcriptional regulation.



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Caption: SMARCA2's role in chromatin remodeling.

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